Ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate
Description
Ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate is a synthetic organic compound featuring a butanoate ester backbone substituted with a phenyl group at the 4-position and a 2-chloroacetylated amine at the 3-position. This structure combines lipophilic (phenyl) and electrophilic (chloroacetyl) moieties, making it a candidate for applications in medicinal chemistry, particularly in the development of covalent inhibitors or prodrugs.
Properties
IUPAC Name |
ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-2-19-14(18)9-12(16-13(17)10-15)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHRAXAJPHYXRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC1=CC=CC=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate typically involves multiple steps. One common method starts with the reaction of ethyl 4-phenylbutanoate with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate this compound. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in the reduction of the compound.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Hydrolysis: The major products are 3-[(2-chloroacetyl)amino]-4-phenylbutanoic acid and ethanol.
Reduction: The major product is the corresponding amine derivative.
Scientific Research Applications
Synthetic Intermediate
Ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate serves as a crucial synthetic intermediate in the preparation of various biologically active compounds. Its derivatives have been studied extensively for their potential therapeutic effects.
| Derivative | Key Biological Activity |
|---|---|
| 1. Pyrazolone derivatives | Antiprion activity |
| 2. Pyrrolinylaminopyrimidine analogs | Inhibition of AP-1 and NF-κB mediated gene expression |
The compound has demonstrated notable biological activities, particularly in the realm of cancer research and neurodegenerative diseases. Its derivatives have been evaluated for their effectiveness against prion diseases and various cancer cell lines.
- Antiprion Activity : Certain derivatives exhibit significant inhibitory effects on prion replication, suggesting potential applications in treating prion diseases.
- Cancer Therapeutics : Some studies indicate that derivatives can inhibit pathways associated with tumor progression, making them candidates for further investigation as anti-cancer agents.
Case Study 1: Synthesis and Evaluation of Pyrazolone Derivatives
A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrazolone derivatives from this compound. The researchers conducted in vitro assays to evaluate antiprion activity, finding that specific derivatives significantly inhibited prion replication, underscoring the therapeutic potential of these compounds .
Case Study 2: Inhibition of NF-κB Pathway
Another investigation focused on the synthesis of pyrrolinylaminopyrimidine analogs derived from this compound. These analogs were shown to inhibit NF-κB mediated gene expression effectively, which is crucial for many inflammatory and cancer processes . The study highlighted the molecular mechanisms involved, including alterations in cell signaling pathways that regulate gene expression.
Biochemical Mechanisms
The molecular mechanism underlying the biological activities of this compound involves its ability to act as a precursor for various active compounds that modulate cellular pathways. Key mechanisms include:
- Inhibition of Key Signaling Pathways : The compound's derivatives can disrupt pathways such as NF-κB and AP-1, which are often upregulated in cancerous tissues.
- Cellular Effects : The compound influences cell signaling, leading to changes in gene expression that may promote apoptosis or inhibit proliferation in cancer cells.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The ester group can be hydrolyzed to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several esters and amides with phenyl and halogenated substituents. Below is a detailed comparison based on synthesis, reactivity, and structural features.
Key Differences and Implications
Electrophilic Reactivity: The 2-chloroacetyl group in the target compound confers higher electrophilicity compared to non-halogenated analogs (e.g., Compound 5 or 4c ). This makes it more reactive toward nucleophiles (e.g., thiols or amines in biological systems), a trait exploited in covalent drug design . In contrast, methoxy or fluorine substituents (e.g., in 4c or the fluorophenyl derivative ) enhance metabolic stability but reduce electrophilicity.
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for Compound 5 (EDCI-mediated amidation) and ethyl 4-(3-chlorobenzylamino)butanoate (amine-ester coupling).
The fluorophenyl derivative highlights how halogen placement influences lipophilicity and target binding, a critical factor in blood-brain barrier penetration or receptor selectivity.
Research Findings and Trends
- Chloroacetyl Derivatives : Widely used in covalent inhibitors (e.g., kinase or protease inhibitors) due to their ability to form stable adducts with cysteine residues .
- Phenyl vs. Substituted Phenyl : The unsubstituted phenyl group in the target compound may limit solubility compared to methoxy- or fluoro-substituted analogs, which balance lipophilicity and polarity .
Notes
- Evidence Limitations: Direct data on Ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate are absent in the provided sources; comparisons rely on structural analogs and synthesis protocols .
- Synthesis Recommendations : Optimize reaction conditions (e.g., low temperature, anhydrous DMF) to minimize chloroacetyl group hydrolysis .
Biological Activity
Ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate, with the CAS number 1257342-73-6, is a compound that has garnered attention due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 283.75 g/mol
- Structure : The compound features a chloroacetyl group attached to an amino acid derivative, which is significant for its biological interactions.
Antitumor Potential
Recent studies have explored the antitumor properties of various derivatives similar to this compound. The compound's structural similarities to known antitumor agents suggest potential efficacy in cancer treatment. For instance, compounds containing chloroacetyl groups have been shown to exhibit cytotoxic effects against cancer cell lines.
- Mechanism of Action : The antitumor activity may be attributed to the ability of the chloroacetyl group to form reactive intermediates that can interact with cellular macromolecules, leading to apoptosis in cancer cells .
-
Case Studies :
- A study on related compounds indicated that those with similar structures demonstrated significant inhibition of tumor growth in xenograft models .
- Another investigation highlighted the role of such compounds in inducing cell cycle arrest and apoptosis in various cancer cell lines, including breast and colorectal cancers .
Anti-inflammatory and Analgesic Effects
Compounds with similar structural motifs have also been investigated for their anti-inflammatory and analgesic properties. This compound may exhibit these effects through modulation of inflammatory pathways.
- Research Findings :
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via coupling reactions between 2-chloroacetic acid derivatives and ethyl 3-amino-4-phenylbutanoate. For example, carbodiimide-mediated coupling (e.g., EDCI) in DMF with DIPEA as a base is a standard approach to form the amide bond . Optimization involves controlling stoichiometry (1:1 molar ratio of reactants), reaction time (16–24 hours at room temperature), and purification via liquid-liquid extraction (ethyl acetate/water) followed by column chromatography. Monitoring reaction progress by TLC or HPLC ensures minimal byproduct formation .
Q. How is the structural identity of this compound confirmed in synthetic workflows?
- Methodological Answer : Structural confirmation requires a multi-technique approach:
- NMR : and NMR verify the presence of the phenyl group (δ 7.2–7.4 ppm), ethyl ester (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH), and chloroacetyl moiety (δ 4.0–4.2 ppm for Cl–CH-CO).
- HRMS : Exact mass analysis confirms the molecular ion ([M+H]) at m/z 297.0734 (C _{17}ClN _3 $).
- FTIR : Peaks at ~1680 cm (amide C=O) and ~1740 cm (ester C=O) validate functional groups .
Q. What analytical techniques are recommended for purity assessment of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 220 nm. Retention time and peak area% determine purity (>95% for research-grade material) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and chlorine content should align with theoretical values (±0.4% tolerance).
- Chiral HPLC : If stereoisomerism is a concern (e.g., due to the amino group), chiral columns (e.g., Chiralpak IA) with hexane/isopropanol resolve enantiomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?
- Methodological Answer : Contradictions often arise from rotational isomerism (amide bond) or residual solvents. Strategies include:
- Variable Temperature NMR : Cooling the sample to –20°C slows bond rotation, simplifying splitting patterns.
- COSY/HSQC : 2D NMR identifies coupling partners and clarifies overlapping signals.
- DSC/TGA : Thermal analysis detects solvent residues or polymorphic transitions affecting spectral data .
Q. What strategies are effective for minimizing impurities like ethyl 3-amino-4-phenylbutanoate or chloroacetyl dimer during synthesis?
- Methodological Answer :
- Reagent Purity : Use freshly distilled 2-chloroacetyl chloride to avoid hydrolyzed byproducts.
- Stoichiometric Control : Limit excess chloroacetylating agent to prevent over-acylation or dimerization.
- Chromatographic Purification : Flash chromatography with gradient elution (hexane/ethyl acetate) removes unreacted amine and dimers. Impurity profiling via LC-MS identifies trace contaminants (<0.1%) .
Q. How can the stability of this compound under varying storage conditions be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC for new peaks (e.g., hydrolysis to 3-amino-4-phenylbutanoate).
- Kinetic Analysis : Calculate degradation rate constants (k) and shelf-life using Arrhenius equations.
- pH Stability : Test solubility and degradation in buffers (pH 1–13) to identify labile conditions .
Q. What computational methods aid in predicting the reactivity or pharmacokinetic properties of this compound?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software models electron density maps to predict nucleophilic/electrophilic sites (e.g., chloroacetyl group reactivity).
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 interactions, and blood-brain barrier permeability based on structural descriptors.
- Molecular Docking : AutoDock Vina screens potential protein targets (e.g., enzymes with serine hydrolase activity) for mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
